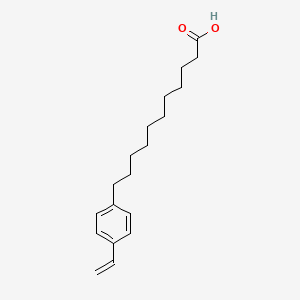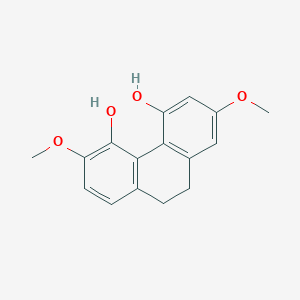
4-Ethenylbenzeneundecanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenylbenzeneundecanoic Acid is an organic compound characterized by a long aliphatic chain attached to a benzene ring with an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylbenzeneundecanoic Acid typically involves the alkylation of benzene with a long-chain alkyl halide, followed by the introduction of an ethenyl group. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) for the Friedel-Crafts alkylation and palladium-based catalysts for the subsequent vinylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Ethenylbenzeneundecanoic Acid undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Ethenylbenzeneundecanoic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its antifungal and anticancer properties.
Industry: Utilized in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethenylbenzeneundecanoic Acid involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the disruption of fungal cell wall synthesis and membrane integrity. The compound may also modulate gene expression and metabolic pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Undecanoic Acid: Shares the long aliphatic chain but lacks the benzene ring and ethenyl group.
4-Vinylbenzoic Acid: Contains the benzene ring and ethenyl group but has a shorter aliphatic chain.
4-Ethenylbenzoic Acid: Similar structure but without the long aliphatic chain.
Uniqueness: 4-Ethenylbenzeneundecanoic Acid is unique due to its combination of a long aliphatic chain, benzene ring, and ethenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
11-(4-ethenylphenyl)undecanoic acid |
InChI |
InChI=1S/C19H28O2/c1-2-17-13-15-18(16-14-17)11-9-7-5-3-4-6-8-10-12-19(20)21/h2,13-16H,1,3-12H2,(H,20,21) |
InChI Key |
PMWDDENSAKBISK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)

![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)
![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)




![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)
![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)


![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)
